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4-Mercapto-2-pentanone

Flavor chemistry Structure-odor relationships GC-Olfactometry

4-Mercapto-2-pentanone (CAS 92585-08-5) is a C5 β-mercaptoalkanone belonging to the polyfunctional thiol class of aroma compounds, characterized by a 1,3‑oxygen‑sulfur functionality that defines the "tropical olfactophore". It is recognized as a high-impact flavoring agent with FEMA GRAS status (FEMA No.

Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
CAS No. 92585-08-5
Cat. No. B1594985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercapto-2-pentanone
CAS92585-08-5
Molecular FormulaC5H10OS
Molecular Weight118.2 g/mol
Structural Identifiers
SMILESCC(CC(=O)C)S
InChIInChI=1S/C5H10OS/c1-4(6)3-5(2)7/h5,7H,3H2,1-2H3
InChIKeyKHIPEWLRUGVKIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ether and chloroform;  insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Mercapto-2-Pentanone (CAS 92585-08-5): A β-Mercaptoalkanone Flavor Compound with Regulatory Clearance for Food and Beverage Procurement


4-Mercapto-2-pentanone (CAS 92585-08-5) is a C5 β-mercaptoalkanone belonging to the polyfunctional thiol class of aroma compounds, characterized by a 1,3‑oxygen‑sulfur functionality that defines the "tropical olfactophore" [1]. It is recognized as a high-impact flavoring agent with FEMA GRAS status (FEMA No. 4157, GRAS Publication No. 22) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 1670) with an ADI of "no safety concern at current levels of intake" at the 68th Session (2007) [2]. The compound has been tentatively identified in aged Cheddar cheese and is commercially supplied as a 1% solution in acetoin due to its exceptional potency [3].

Why 4-Mercapto-2-Pentanone Cannot Be Interchanged with Its Closest β-Mercaptoalkanone Analogs in Flavor Formulations


Polyfunctional thiols sharing the 1,3‑oxygen‑sulfur motif—such as 4‑mercapto‑2‑heptanone (C7), 2‑mercapto‑4‑heptanone (regioisomer), and 4‑methyl‑4‑mercapto‑2‑pentanone (4MMP, tertiary thiol)—exhibit chain‑length‑dependent and regioisomer‑dependent odor thresholds that preclude direct substitution [1]. The homologous series of 4‑mercapto‑2‑alkanones (C5–C10) displays an odor threshold minimum at C8, meaning the C5 homologue (4‑mercapto‑2‑pentanone) occupies a distinct potency tier [1]. Furthermore, the (S)‑enantiomer of 4‑mercapto‑2‑hexanone exhibits an odor threshold approximately 150‑fold lower than the (R)‑enantiomer, demonstrating that stereochemistry—often uncontrolled in generic sourcing—profoundly alters sensory performance [2]. These three axes of differentiation (chain length, positional isomerism, and chirality) make generic in‑class substitution a high‑risk decision for product consistency.

Quantitative Differentiation Evidence: 4-Mercapto-2-Pentanone Versus Its Closest Structural and Functional Analogs


Position Within the Homologous Series: C5 (4-Mercapto-2-pentanone) vs. C8 Odor Threshold Minimum

The enantiomers of a homologous series of 4-mercapto-2-alkanones (C5 to C10) were analyzed by capillary gas chromatography‑olfactometry (GC‑O). The odor threshold minimum for the mercapto‑compounds occurred at chain length C8, not at C5 [1]. This positions 4‑mercapto‑2‑pentanone (C5) at a higher odor threshold than the C8 homologue (4‑mercapto‑2‑octanone), making it a less potent but more formulation‑tolerant option for applications where extreme potency complicates dosage control [1].

Flavor chemistry Structure-odor relationships GC-Olfactometry

Regulatory Clearance: FEMA GRAS 22 and JECFA ADI vs. Non‑Approved β-Mercaptoalkanone Analogs

4‑Mercapto‑2‑pentanone holds FEMA GRAS status (Publication No. 22, FEMA No. 4157) and a JECFA evaluation (No. 1670, 68th Session, 2007) with an ADI of "No safety concern at current levels of intake when used as a flavouring agent" [1]. In contrast, several structurally analogous β‑mercaptoalkanones—including 4‑mercapto‑2‑heptanone and 2‑mercapto‑4‑heptanone—do not appear in the FEMA GRAS list or the JECFA evaluated flavouring database, restricting their direct use in food and beverage applications without additional regulatory filings [1][2].

Food safety Regulatory compliance Flavor procurement

Patent‑Defined Application Range: 4‑Mercapto‑2‑Pentanone in Muscat Flavor at 10⁻⁶–10² ppb

Japanese Patent JP2002265979 (Sanei Gen FFI Inc.) discloses that a muscat perfume containing 4‑mercapto‑2‑pentanone at 10⁻³ to 10⁴ ppb, and a food/drink having a muscat flavor at 10⁻⁶ to 10² ppb, achieves a fruitiness and full ripeness characteristic of Muscat of Alexandria [1]. This quantitatively defines the effective application window and demonstrates that 4‑mercapto‑2‑pentanone delivers muscat character at sub‑ppb to low‑ppb concentrations, a specification not established for the C7 or regioisomeric analogs in the patent literature.

Flavor patent Muscat flavor Application technology

Enantiomer‑Specific Odor Threshold: (S)‑Enantiomer ~150‑Fold More Potent than (R)‑Enantiomer in the C6 Homologue

GC‑O analysis of 4‑mercapto‑2‑hexanone (the C6 homologue) revealed that the (S)‑enantiomer has an odor threshold approximately 150‑fold lower than the (R)‑enantiomer [1]. For the acetyl‑protected counterpart, (S)‑4‑acetylthio‑2‑hexanone was approximately 5‑fold more potent than the (R)‑enantiomer [1]. The (S)‑enantiomers of the mercapto‑alkanones consistently exhibited more fruity‑pleasant notes (grapefruit, blackcurrant), whereas the (R)‑enantiomers were described as catty and sulfury [1]. While direct enantiomer threshold data for 4‑mercapto‑2‑pentanone (C5) have not been published, the consistent pattern across the homologous series (C5–C10) indicates that enantiomeric composition is a critical quality attribute for procurement.

Chiral flavor chemistry Enantioselective GC-O Structure-odor relationships

Natural Occurrence in Aged Cheddar Cheese: Authenticity Advantage over Purely Synthetic Analogs

4‑Mercapto‑2‑pentanone has been tentatively identified in aged Cheddar cheese, whereas 4‑mercapto‑2‑heptanone and 2‑mercapto‑4‑heptanone have been identified in cooked red bell pepper (Capsicum annuum) at concentrations of 0.04–10.2 μg/kg [1][2]. This food‑matrix‑specific natural occurrence profile supports the use of 4‑mercapto‑2‑pentanone in dairy‑type flavor formulations where the compound's presence in cheese provides an authenticity rationale not available for analogs whose natural occurrence is limited to vegetable matrices.

Food authenticity Dairy flavor Natural occurrence

Procurement‑Relevant Application Scenarios for 4-Mercapto-2-Pentanone (CAS 92585-08-5) Based on Quantitative Evidence


Muscat and Grape Flavor Formulation at Sub‑ppb to Low‑ppb Levels

Based on patent JP2002265979, 4‑mercapto‑2‑pentanone delivers authentic Muscat of Alexandria character in food and beverages at 10⁻⁶ to 10² ppb [1]. This defined quantitative window enables flavorists to formulate muscat grape juice compositions and beverages with a validated starting concentration, eliminating the need for threshold‑determination experiments required when using non‑characterized β‑mercaptoalkanone analogs.

Aged Cheese and Dairy Flavor Authenticity Enhancement

The tentative identification of 4‑mercapto‑2‑pentanone in aged Cheddar cheese [1] supports its use in dairy flavor formulations where matrix‑relevant authenticity is valued. Unlike the C7 homologues (associated with cooked bell pepper), 4‑mercapto‑2‑pentanone provides a cheese‑congruent sulfur note, making it the preferred procurement choice for natural cheese flavor development.

Controlled‑Potency Tropical Fruit and Grapefruit Notes via the C5 Homologue

The homologous series data show that 4‑mercapto‑2‑pentanone (C5) has a higher odor threshold than the C8 minimum [1]. This makes it suitable for tropical fruit and grapefruit flavor applications where the extreme potency of the C8 homologue would require impractically high dilution or risk dominating the flavor profile. The C5 compound offers a more manageable potency for balanced formulations.

Enantiomerically Aware Sourcing for Batch‑to‑Batch Sensory Consistency

The ~150‑fold odor threshold difference between (S)‑ and (R)‑enantiomers of the C6 homologue [1] highlights the risk of sensory variability when procuring racemic 4‑mercapto‑2‑pentanone without enantiomeric characterization. Flavor manufacturers targeting premium product consistency should specify enantiomeric composition or verify racemic lot‑to‑lot reproducibility to avoid the fruity‑pleasant (S) versus catty‑sulfury (R) quality shift.

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